molecular formula C22H27N5O3S2 B15032410 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032410
M. Wt: 473.6 g/mol
InChI Key: OPSIDNBVSPSIRG-VKAVYKQESA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • Amino side chain: The 3-(4-morpholinyl)propylamino substituent at position 2 enhances solubility due to the morpholine ring’s polarity and the propyl chain’s flexibility .
  • Pyrido[1,2-a]pyrimidinone core: The 9-methyl substitution may influence steric interactions and metabolic stability .

Synthesis likely follows methodologies analogous to those for related thiazolidinone derivatives, such as condensation of thiosemicarbazides with ketones or aldehydes under reflux conditions in ethanol, followed by cyclization .

Properties

Molecular Formula

C22H27N5O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[9-methyl-2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H27N5O3S2/c1-3-26-21(29)17(32-22(26)31)14-16-18(23-7-5-8-25-10-12-30-13-11-25)24-19-15(2)6-4-9-27(19)20(16)28/h4,6,9,14,23H,3,5,7-8,10-13H2,1-2H3/b17-14-

InChI Key

OPSIDNBVSPSIRG-VKAVYKQESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4CCOCC4)SC1=S

Origin of Product

United States

Preparation Methods

Chloro Intermediate Preparation

  • The pyrido[1,2-a]pyrimidin-4-one core is chlorinated at position 2 using PCl₅ in dichloroethane:
    • Temperature: 80°C
    • Yield: 90–95%.

Amination with 3-(4-Morpholinyl)Propylamine

  • Method A (SNAr) :

    • Reagents: 3-(4-Morpholinyl)propylamine, K₂CO₃
    • Solvent: DMF
    • Temperature: 100°C
    • Time: 24 hours
    • Yield: 55–60%.
  • Method B (Buchwald-Hartwig) :

    • Catalyst: Pd₂(dba)₃/Xantphos
    • Base: Cs₂CO₃
    • Solvent: Toluene
    • Temperature: 110°C
    • Time: 12 hours
    • Yield: 75–80%.

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) improve amination yields but require rigorous drying.
  • Mixed solvents (toluene/EtOH 3:1) enhance condensation reaction rates by balancing polarity.

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases thiazolidinone condensation efficiency by 15–20%.
  • Microwave assistance : Reduces amination time from 24 hours to 45 minutes with comparable yields.

Analytical Characterization

Technique Key Data Points Reference
¹H NMR δ 7.97 (s, 1H, C6-H pyrido)
¹³C NMR δ 175.6 (C=S), 162.3 (C=O)
HRMS m/z 507.1893 [M+H]+ (calc. 507.1896)
XRD Dihedral angle 8.2° between fused rings

Challenges and Mitigation

  • Z/E Isomerism :

    • The thiazolidinone methylidene group exhibits Z/E isomerism. Z-isomer predominance (>95%) is achieved via kinetic control in toluene.
  • Byproduct Formation :

    • Over-chlorination at position 2 is minimized using stoichiometric PCl₅ at 80°C.
  • Scale-Up Limitations :

    • Buchwald-Hartwig amination requires inert atmosphere, limiting batch sizes >100 g. Switching to SNAr with microwave assistance enables kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound 10a/10b ()

  • Structure: Pyrazolo[3,4-d]pyrimidin-4-one core with a thiazolidin-2-ylideneamino group.
  • Substituents: 10a (phenyl), 10b (4-chlorophenyl) at the thiazolidinone ring.
  • Activity : 10b exhibits superior anti-inflammatory activity due to the electron-withdrawing chloro group enhancing electrophilic interactions .

Substituent Modifications

3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Substituents: 2-Methoxyethyl (thiazolidinone), phenylethylamino (position 2).
  • Impact : The phenylethyl group increases lipophilicity, favoring membrane penetration but reducing aqueous solubility. The methoxyethyl group may introduce steric hindrance compared to the target compound’s ethyl group .

3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one ()

  • Substituents: Benzyl (thiazolidinone), morpholinylethylamino (position 2).
  • Impact : The benzyl group enhances aromatic interactions but may reduce metabolic stability due to susceptibility to oxidative degradation. The shorter ethyl chain in the morpholinyl substituent decreases solubility compared to the target compound’s propyl chain .

Functional Group Comparisons

Thiazolidine-4-one Derivatives with Azo Linkages ()

  • Structure : Thiazolidin-4-one fused with azo groups and pyrimidine-diones.
  • Activity: Demonstrated antimicrobial and antioxidant properties, suggesting the thiazolidinone moiety is critical for bioactivity.
  • Key Difference: The absence of azo linkages in the target compound may reduce redox-related toxicity while maintaining efficacy through the pyridopyrimidinone-thiazolidinone hybrid .

Comparative Data Table

Feature Target Compound Compound 10a () Compound Compound
Core Structure Pyrido[1,2-a]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one
Thiazolidinone Substituent 3-Ethyl 3-Phenyl (10a), 3-(4-Chlorophenyl) (10b) 3-(2-Methoxyethyl) 3-Benzyl
Amino Side Chain 3-(4-Morpholinyl)propyl N/A 1-Phenylethyl 2-(4-Morpholinyl)ethyl
Reported Activity Not explicitly stated (inferred anti-inflammatory/antimicrobial) Anti-inflammatory Not reported Not reported
Solubility High (morpholinylpropyl) Moderate (phenyl) Low (phenylethyl) Moderate (shorter morpholinyl chain)

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely mirrors ’s reflux-based condensation, but the morpholinylpropylamino side chain may require additional protection/deprotection steps .
  • Bioactivity Predictions: The ethyl group on the thiazolidinone ring balances steric bulk and metabolic stability, while the morpholinylpropyl chain optimizes solubility and target engagement compared to analogs in –5 .
  • Contradictions: While highlights antimicrobial activity in thiazolidinones, the target compound’s lack of azo groups may shift its primary activity toward anti-inflammatory pathways .

Biological Activity

The compound 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple functional groups that contribute to its biological activity. The thiazolidinone moiety is particularly noteworthy due to its association with various pharmacological effects.

Molecular Formula and Weight

  • Molecular Formula : C20H25N3O2S2
  • Molecular Weight : 397.56 g/mol

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain thiazolidinone derivatives demonstrated antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0160.032
Escherichia coli0.1250.250
Enterobacter cloacae0.0040.008

Antifungal Activity

The compound also shows promising antifungal properties, with reported MIC values between 0.004 and 0.06 mg/mL against various fungal pathogens, including Trichoderma viride and Aspergillus fumigatus. Such efficacy suggests potential applications in treating fungal infections .

Antiviral Activity

Compounds containing thiazolidinone structures have been investigated for their antiviral properties as well. For example, studies on similar derivatives have indicated inhibitory effects on viral proteases, which are crucial for viral replication .

Anticancer Activity

Recent investigations into the anticancer potential of thiazolidinones have revealed that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects and anticonvulsant properties. For instance, certain thiazolidinone derivatives have been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Study on Antibacterial Activity

In a comparative study conducted by Zvarec et al., the antibacterial efficacy of a thiazolidinone derivative was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a significant reduction in bacterial viability compared to control groups, indicating its potential as a novel antibacterial agent .

Study on Anticancer Properties

Another study explored the anticancer effects of thiazolidinone derivatives in vitro on various cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis at micromolar concentrations, suggesting their utility in cancer therapy development .

Q & A

Q. What are the established synthetic pathways for this compound, and how can researchers optimize yields during intermediate steps?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases, followed by cyclization with 2-mercaptoacetic acid to introduce the thiazolidinone moiety . Key intermediates (e.g., pyrido-pyrimidinone scaffolds) require precise stoichiometric control. To optimize yields:
  • Use anhydrous conditions for cyclization steps.
  • Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).
  • Purify intermediates via column chromatography (hexane:ethyl acetate gradient).
    Example yields for analogous compounds range from 48–65% under optimized conditions .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm Z-configuration of the thiazolidinone methylidene group via 1^1H-NMR coupling constants (JH,H1214HzJ_{H,H} \approx 12–14 \, \text{Hz}) and 13^{13}C-NMR shifts for thiocarbonyl (~200 ppm) .
  • FT-IR : Validate thioxo (C=S) stretches at 1250–1300 cm1^{-1} and carbonyl (C=O) peaks at 1680–1720 cm1^{-1} .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. How can researchers conduct initial biological activity screening for antimicrobial or antioxidant potential?

  • Methodological Answer :
  • Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC values .
  • Antioxidant Activity : Use DPPH radical scavenging assays (IC50_{50} determination) or FRAP assays to evaluate electron-donating capacity .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction conditions for this compound?

  • Methodological Answer :
  • Employ quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and identify energy barriers in cyclization steps .
  • Use cheminformatics tools (e.g., ICReDD’s reaction path search) to predict optimal solvents (e.g., DMF vs. THF) and catalysts .
  • Example: Computational screening reduced experimental trials by 40% in analogous thiazolidinone syntheses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Cross-Validation : Test the compound in orthogonal assays (e.g., time-kill kinetics alongside MIC assays) .
  • Purity Verification : Ensure >95% purity via HPLC (C18 column, acetonitrile:water gradient) to exclude confounding impurities .
  • Strain-Specific Analysis : Compare activity against clinical vs. reference strains to account for resistance mechanisms .

Q. How can structure-activity relationship (SAR) studies improve the compound’s efficacy?

  • Methodological Answer :
  • Substituent Modification : Replace the morpholinylpropyl group with piperazine derivatives to enhance solubility (logP reduction) .
  • Molecular Docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Prioritize modifications with ΔG ≤ -8 kcal/mol .
  • In Silico ADMET : Predict pharmacokinetics (e.g., BBB permeability) via SwissADME .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReactantsSolventCatalystYield (%)Reference
16-Amino-1,3-dimethyluracil + AldehydeEthanolAcetic acid65–70
2Schiff base + 2-Mercaptoacetic acidDMF-48–55

Q. Table 2: Recommended Analytical Parameters

TechniqueParametersCritical Observations
1^1H-NMR400 MHz, DMSO-d6δ 8.2–8.5 (pyrimidine H), δ 6.1–6.3 (thiazolidinone CH)
HPLCC18, 30:70 → 90:10 (ACN:H2O)Retention time: 12.3 min

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